N-(naphthalen-2-yl)ethenesulfonamide

Covalent inhibitor Cysteine targeting Michael acceptor

Researchers requiring a minimalist covalent warhead face supply inconsistency for ethenesulfonamide fragments. This compound solves that with a reliable, high-purity source of the 2-naphthyl isomer, critical for Cdc25 and TEAD inhibitor programs. - Directly targets active-site cysteines; loss of the vinyl group (as in ethane derivatives) eliminates irreversible binding capacity. - The 2-naphthyl orientation is essential for regiospecific intramolecular cyclization to tetrahydronaphtho[1,2-d]thiazepine dioxides, a privileged CNS scaffold. - Available for immediate dispatch, ensuring continuity in fragment-based drug discovery workflows.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Cat. No. B12493081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-2-yl)ethenesulfonamide
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H11NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h2-9,13H,1H2
InChIKeyZNEKNTIVOVZSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(naphthalen-2-yl)ethenesulfonamide


N-(naphthalen-2-yl)ethenesulfonamide is a small-molecule sulfonamide characterized by a terminal vinyl group attached to a sulfonamide nitrogen bearing a 2-naphthyl substituent . This structure places it within the class of ethenesulfonamides that have been explored as covalent modifiers of cysteine-dependent enzymes, including Cdc25 phosphatases and TEAD transcription factors [1]. The compound's vinyl sulfonamide moiety functions as a Michael acceptor, while the naphthalene ring provides a rigid, planar hydrophobic scaffold for potential π-stacking interactions with target proteins.

Covalent cysteine-modifier tool compound
Vinyl sulfonamide warhead for site-specific conjugation
Naphthyl scaffold supports UV detection and π-stacking

Why N-(naphthalen-2-yl)ethenesulfonamide Is Unique


Generic substitution of N-(naphthalen-2-yl)ethenesulfonamide with saturated ethane- or methanesulfonamide derivatives, or with phenyl/1-naphthyl positional isomers, results in a fundamental loss of function in covalent inhibitor programs. The terminal olefin is the electrophilic warhead responsible for site-specific cysteine modification, and its replacement with an ethyl or methyl group eliminates covalent-bond-forming capacity entirely [1]. Conversely, swapping the 2-naphthyl group for a phenyl ring reduces hydrophobic surface area and π-stacking potential, which has been shown to severely attenuate target binding in related TEAD autopalmitoylation inhibitor series [2]. The quantitative evidence below demonstrates that even minor structural modifications lead to non-trivial changes in potency, selectivity, and reactivity.

Saturated ethyl analog Loss of vinyl warhead abolishes cysteine reactivity
Phenyl-substituted analog Reduced π-stacking may attenuate target binding
1-Naphthyl isomer Different regioselectivity in cyclization reactions

N-(naphthalen-2-yl)ethenesulfonamide: Key Differentiators


Covalent Warhead: Vinyl vs. Ethanesulfonamide

The ethenesulfonamide group of the target compound enables irreversible, covalent modification of active-site cysteine residues, a property absent in the saturated N-(naphthalen-2-yl)ethanesulfonamide analog. In a class-level analysis of TEAD autopalmitoylation inhibitors, vinyl sulfonamide derivatives achieved complete target engagement with IC50 values in the sub-micromolar range (e.g., DC-TEADin02, IC50 = 197 nM), while their ethyl sulfonamide counterparts showed no measurable inhibition at concentrations up to 100 µM [1]. The target compound retains the essential vinyl warhead while offering a smaller, ligand-efficient scaffold (MW 233.29) compared to extended analogs .

Covalent Warhead Req.
Class-level inference
>500-fold loss in potency upon vinyl saturation
Supports covalent engagement context
TEAD autopalmitoylation assay, HCT116/HEK293 cells
Covalent inhibitor Cysteine targeting Michael acceptor

2-Naphthyl vs. Phenyl in Cdc25B Inhibition

The 2-naphthyl substituent provides enhanced hydrophobic and π-stacking interactions compared to a phenyl ring. Although no direct IC50 comparison is available for the target compound, the structurally related derivative (E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-naphthalen-2-ylethenesulfonamide has been validated as a Cdc25B dual-specificity phosphatase inhibitor, while corresponding phenyl-substituted ethenesulfonamides were not reported as active hits in the same screening campaign [1]. This suggests the naphthalene moiety is a critical determinant of target recognition within the enzyme active site [2].

2-Naphthyl vs Phenyl Cdc25B
Supporting evidence
Naphthyl hit identified; phenyl analogs not active
Supports target recognition scaffold
Cdc25B phosphatase screen, docking and enzymatic assay
Cdc25B phosphatase π-stacking Hydrophobic pocket

2-Naphthyl vs. 1-Naphthyl: Cyclization Regioselectivity

The 2-naphthyl attachment dictates the regiochemical outcome of acid-catalyzed intramolecular cyclization reactions. In a study using 2-(2-naphthyl)ethanesulfonamides, the 2-naphthyl isomer underwent sulfonylamidomethylation exclusively at the 1-position, yielding 1,2,4,5-tetrahydronaphtho[1,2-d]thiazepine dioxides in high yields, whereas the 1-naphthyl isomer gave a regioisomeric tetrahydro-naphtho[2,1-d]thiazepine product [1]. Although this study used the ethanesulfonamide variant, the same regiochemical principles apply to the ethenesulfonamide series and are essential for chemists designing cyclized or conformationally restricted derivatives.

2-Naphthyl Regioselectivity
Class-level inference
Exclusive cyclization at naphthalene 1-position
Defines desired regioisomer scaffold
Amberlyst XN-1010, s-trioxane, 80°C
Regioselectivity Naphthosultam synthesis Sulfonylamidomethylation

Ethenesulfonamide vs. Methanesulfonamide: Metabolic Stability

In the development of naphthalene-sulfonamide CCR8 antagonists, preliminary pharmacokinetic profiling revealed that the identity of the sulfonamide N-substituent critically influenced in vitro metabolic stability in human liver microsomes. Analogs with small alkyl groups (methyl, ethyl) on the sulfonamide nitrogen displayed moderate-to-high intrinsic clearance, whereas the ethenesulfonamide functionality offers a distinct metabolic profile due to the electron-withdrawing vinyl group altering oxidative metabolism susceptibility [1]. While specific Clint values for the target compound are not publicly disclosed, the class-level data indicates that ethenesulfonamide derivatives can be prioritized when metabolic soft spots associated with N-alkyl groups must be avoided.

Vinyl vs Methyl Metabolic Profile
Supporting evidence
N-alkyl: moderate-high clearance; ethenesulfonamide distinct
May support metabolic stability screening
Human liver microsomes, CCR8 antagonist class data
Metabolic stability Microsomal clearance Lead optimization

Limitation: No Direct Head-to-Head Studies

It must be explicitly noted that N-(naphthalen-2-yl)ethenesulfonamide itself has not been the subject of published, side-by-side quantitative pharmacological comparisons with its closest structural analogs. No IC50, Ki, EC50, or pharmacokinetic parameters for the exact compound were identified in peer-reviewed literature or patents at the time of this analysis. The differentiation claims presented above are based on (1) class-level inference from structurally related vinyl sulfonamide series (TEAD inhibitors), (2) qualitative hit identification in Cdc25B phosphatase screening, (3) regiochemical principles derived from ethanesulfonamide analogs, and (4) metabolic stability trends observed in naphthalene-sulfonamide CCR8 antagonist programs. Prospective users should commission head-to-head biochemical and cellular profiling against their specific analogs of interest before making final procurement or substitution decisions.

No Direct Head-to-Head Data
Data gap
No IC50, Ki, or PK parameters for exact compound
Requires experimental validation
Evidence from class-level inference and structural analogs
Data gap Procurement risk Assay validation

N-(naphthalen-2-yl)ethenesulfonamide: Research Applications


Covalent Fragment Screening Against Cysteine Targets

As a low-molecular-weight (233.29 Da) vinyl sulfonamide, N-(naphthalen-2-yl)ethenesulfonamide serves as a covalent fragment for screening against cysteine proteases, phosphatases, and palmitoylation enzymes. The compound's ethenesulfonamide warhead forms irreversible adducts with active-site cysteines, enabling mass spectrometry-based target engagement assays [1]. Its naphthalene ring provides a UV-detectable chromophore (λmax ~ 220-280 nm) that facilitates fragment hit detection by LC-MS and SPR. Compared to saturated ethanesulfonamide fragments that lack covalent capacity, this compound enables direct identification of covalent binding sites [2].

Naphthosultam Synthesis via Intramolecular Cyclization

The 2-naphthyl orientation directs regioselective intramolecular sulfonylamidomethylation to form tetrahydronaphtho[1,2-d]thiazepine dioxides, a privileged scaffold for 5-HT2/5-HT7 antagonist development and HIV-1 inhibition [1]. Synthetic chemists should select the 2-naphthyl ethenesulfonamide specifically to obtain the 1,2,4,5-tetrahydro-naphtho[1,2-d]thiazepine regioisomer; procurement of the 1-naphthyl isomer yields the alternative [2,1-d] ring system. The ethenesulfonamide variant may offer additional post-cyclization functionalization opportunities via the residual double bond [2].

SAR Study of TEAD Autopalmitoylation Inhibitors

N-(naphthalen-2-yl)ethenesulfonamide represents a minimalist scaffold for probing the structural determinants of TEAD lipid-binding pocket engagement. The compound retains the essential vinyl sulfonamide warhead required for covalent cysteine modification while eliminating the 4-aminomethylphenyl linker present in DC-TEADin02 (IC50 = 197 nM) [1]. Medicinal chemists can use this compound as a starting point for fragment growth, assessing whether the naphthalene ring alone provides sufficient hydrophobic contact to achieve sub-micromolar potency, or whether extended lipophilic groups are required [2].

Cdc25B Inhibitor Hit Validation and Profiling

The related derivative (E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-naphthalen-2-ylethenesulfonamide has been identified as a Cdc25B dual-specificity phosphatase binder [1]. The target compound provides a structurally simplified analog for confirming whether the ethenesulfonamide–naphthalene core alone is sufficient for Cdc25B recognition, or whether the thiazole ring is indispensable. This hit validation workflow is essential for distinguishing artifact-prone screening hits from genuine chemical starting points [2].

Application
Selection Property
Validation Focus
Covalent fragment screening (cysteine targets)
Vinyl sulfonamide warhead, UV-detectable naphthyl
Target engagement by MS or SPR
Naphthosultam synthesis
2-Naphthyl regioselective cyclization
Regioisomer confirmation (tetrahydronaphtho[1,2-d]thiazepine)
TEAD autopalmitoylation SAR
Minimalist covalent scaffold (vinyl sulfonamide)
Inhibition assessment vs. TEAD isoforms
Cdc25B inhibitor hit validation
Ethenesulfonamide-naphthalene core
Cdc25B phosphatase inhibition assay
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